![molecular formula C14H11BrN2O3S B3304567 4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921836-41-1](/img/structure/B3304567.png)
4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide
Overview
Description
4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide, also known as Y-39983, is a small molecule inhibitor that has been studied for its potential therapeutic uses in various diseases. The compound was first synthesized in 2000 by a group of Japanese researchers and has since been the subject of numerous scientific studies.
Mechanism of Action
- The primary target of this compound is likely a specific protein or enzyme involved in cellular processes. Unfortunately, I couldn’t find specific information on the exact target. However, given its indole scaffold, it may interact with receptors or enzymes related to cell signaling, inflammation, or other biological pathways .
- Without precise data, we can only speculate. However, indole derivatives often impact various pathways:
Target of Action
Biochemical Pathways
Action Environment
Advantages and Limitations for Lab Experiments
One advantage of 4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide is that it is a small molecule inhibitor that can be easily synthesized in the laboratory. The compound has been shown to be effective in reducing intraocular pressure in animal models of glaucoma and inhibiting the growth of various cancer cell lines. However, one limitation of the compound is that it may have off-target effects, which could limit its therapeutic potential.
Future Directions
There are several future directions for research on 4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide. One area of research is in the development of new ROCK inhibitors that have improved selectivity and efficacy. Another area of research is in the development of new therapeutic applications for the compound, such as in the treatment of cardiovascular disease. Finally, further studies are needed to determine the long-term safety and efficacy of the compound in humans.
Scientific Research Applications
4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide has been studied for its potential therapeutic uses in various diseases. One area of research has been in the treatment of glaucoma, a disease that causes damage to the optic nerve and can lead to blindness. Studies have shown that the compound can reduce intraocular pressure, which is a major risk factor for glaucoma.
Another area of research has been in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. The compound works by inhibiting the activity of ROCK (Rho-associated protein kinase), which is involved in cell proliferation and migration.
properties
IUPAC Name |
4-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c15-10-1-4-12(5-2-10)21(19,20)17-11-3-6-13-9(7-11)8-14(18)16-13/h1-7,17H,8H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPAHNLOHFNYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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